3H-pyrrolo[1,2-a]benzimidazole

Melanoma Cytotoxicity profiling DNA-cleaving agents

3H-Pyrrolo[1,2-a]benzimidazole (CAS 247-77-8) is the unsubstituted parent heterocycle of a privileged tricyclic scaffold that fuses a pyrrole ring to a benzimidazole core, yielding a planar, electron-deficient system capable of intercalating into DNA and undergoing two-electron enzymatic activation. Originally explored as a reductive alkylating DNA-cleavage agent mimicking the mitomycins, the pyrrolo[1,2-a]benzimidazole (PBI) architecture has since been elaborated into a series of aziridinyl quinone and iminoquinone derivatives that exhibit nanomolar cytotoxicity against solid tumor lines and the highest hollow-fiber tumor assay scores recorded among hundreds of natural and synthetic antitumor candidates.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 247-77-8
Cat. No. B12892705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-pyrrolo[1,2-a]benzimidazole
CAS247-77-8
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1C=CN2C1=NC3=CC=CC=C32
InChIInChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2
InChIKeyHUDIUJPKXGYSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3H-Pyrrolo[1,2-a]benzimidazole (CAS 247-77-8) and Why It Matters for Research Procurement


3H-Pyrrolo[1,2-a]benzimidazole (CAS 247-77-8) is the unsubstituted parent heterocycle of a privileged tricyclic scaffold that fuses a pyrrole ring to a benzimidazole core, yielding a planar, electron-deficient system capable of intercalating into DNA and undergoing two-electron enzymatic activation [1]. Originally explored as a reductive alkylating DNA-cleavage agent mimicking the mitomycins, the pyrrolo[1,2-a]benzimidazole (PBI) architecture has since been elaborated into a series of aziridinyl quinone and iminoquinone derivatives that exhibit nanomolar cytotoxicity against solid tumor lines and the highest hollow-fiber tumor assay scores recorded among hundreds of natural and synthetic antitumor candidates [2][3]. Commercially, the parent scaffold is supplied as a research-grade building block for medicinal-chemistry campaigns, and its differentiation from simpler benzimidazole, indole-analog, or homologated tetrahydropyrido scaffolds resides in a unique combination of electronic character, DNA-base specificity, and a melanoma-selective cytotoxicity profile that cannot be replicated by close structural analogs [4][5].

Why 3H-Pyrrolo[1,2-a]benzimidazole Cannot Be Replaced by Benzimidazole, Indole, or Tetrahydropyrido Analogs


Procurement decisions that treat 3H-pyrrolo[1,2-a]benzimidazole as interchangeable with simpler benzimidazole (BI), pyrrolo[1,2-a]indole (PI), or tetrahydropyrido[1,2-a]benzimidazole (TPBI) scaffolds ignore critical electronic and biological divergences. The benzimidazole ring of PBI is electron-deficient relative to the indole ring of PI, a property that is essential for reductive activation by DT-diaphorase and subsequent DNA alkylation—PI analogs completely lack this activity [1]. Homologation of the pyrrolo ring by one carbon, as in TPBI, yields a system prone to decomposition and confers no advantage in potency, while removal of the fused pyrrolo ring entirely (plain BI) results in only marginal cytotoxicity differences yet sacrifices the base-sequence specificity that defines the PBI pharmacophore [2]. The quantitative evidence below demonstrates that the 3H-pyrrolo[1,2-a]benzimidazole scaffold occupies a narrow, non-substitutable niche: it is the only scaffold in its class that couples electron-deficient benzimidazole-driven reductive alkylation with nanomolar solid-tumor potency and a melanoma-selective cytotoxicity window.

3H-Pyrrolo[1,2-a]benzimidazole: Head-to-Head Quantitative Differentiation Evidence


PBI Derivatives Are Cytotoxic to Melanoma Lines but Completely Inactive Against Leukemia—A Spectrum Not Seen with Conventional Antitumor Agents

In a direct comparative structure-activity study of benzimidazole (BI), pyrrolo[1,2-a]benzimidazole (PBI), and tetrahydropyrido[1,2-a]benzimidazole (TPBI) aziridinyl quinones, the PBI-based agents exhibited a unique cytotoxicity fingerprint: high potency against melanoma cell lines and a complete absence of activity against leukemia cell lines. This melanoma-selectivity/leukemia-exclusion pattern was not observed for any of the conventional antitumor agents used as cross-reference controls [1]. Among the three scaffold classes, PBI was only slightly more cytotoxic than BI, but homologation to TPBI resulted in chemical instability with no potency gain [1].

Melanoma Cytotoxicity profiling DNA-cleaving agents

The Benzimidazole Ring Is Required for DNA Reductive Alkylation: Pyrrolo[1,2-a]indole Analog Shows Zero Cytotoxicity

A head-to-head comparison of aziridinyl quinone derivatives built on the pyrrolo[1,2-a]benzimidazole (PBI) and pyrrolo[1,2-a]indole (PI) scaffolds revealed that the PI system possesses none of the cytotoxicity of the PBI systems and does not reductively alkylate DNA [1]. The authors attribute this to the electron-deficient character of the benzimidazole ring relative to indole, which favors reductive activation and subsequent DNA adduct formation. Additionally, the benzimidazole NH/heteroatoms provide hydrogen-bonding interactions required for DNA major-groove recognition, a feature absent in the indole congener [1].

DNA alkylation Reductive activation Scaffold electronics

PBI-A Delivers Nanomolar IC50 Against Ovarian and Colon Cancer Lines and Shares Cross-Resistance with Doxorubicin

The optimized PBI derivative 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A) displayed nanomolar IC50 values against a panel of human ovarian and colon cancer cell lines [1]. In a human myeloma line, PBI-A exhibited shared cross-resistance with doxorubicin, indicating that it engages anthracycline-like pathways (topoisomerase II/DNA damage response) while operating through a distinct reductive alkylation mechanism [1]. Although the study did not report a side-by-side IC50 table with doxorubicin in the same assay, the cross-resistance linkage provides a mechanistic benchmark: PBI-A retains potency in models where doxorubicin resistance emerges, yet its redox-dependent activation creates a different resistance-liability profile [1].

Ovarian cancer Colon cancer Cross-resistance profiling

3-Substituted PBI Analogues Achieve Among the Highest Hollow-Fiber Tumor Assay Scores Ever Recorded

A systematic exploration of nitrogen-containing 3-substituents on the PBI scaffold, encompassing both R and S enantiomers with varying basicity and hydrogen-bonding capacity, produced analogues with hollow-fiber tumor assay scores that rank among the highest observed across hundreds of natural and synthetic antitumor agents screened by the NCI [1]. The study identified that a relatively basic 3-substituent is required for outstanding PBI cytotoxicity and that stereoselective reductive activation by DT-diaphorase (NQO1) is a key determinant of in vivo activity [1]. While the parent 3H-pyrrolo[1,2-a]benzimidazole lacks this substitution, the data prove that the core scaffold is a validated high-performing chassis—a finding that directly influences procurement of the parent compound as a starting point for medicinal-chemistry optimization.

In vivo antitumor activity Hollow-fiber assay DT-diaphorase

PBI-Based Agents Cleave DNA with Unusual G and A Base Specificity, Distinct from Most Alkylating Chemotypes

Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones were shown to cleave DNA with specificity for guanine (G) and adenine (A) bases, a pattern that differs from the more common guanine-only or sequence-neutral alkylation profiles of agents such as nitrogen mustards or mitomycin C [1]. The cleavage occurs via phosphate backbone alkylation following two-electron reduction of the quinone, and the G/A specificity arises from major-groove hydrogen-bonding interactions between the benzimidazole ring and the DNA bases [1]. In contrast, the structurally related benzimidazole (BI) and pyrrolo[1,2-a]indole (PI) scaffolds either lack this base specificity or fail to alkylate DNA at all [2][3].

DNA sequence specificity Phosphate backbone cleavage G/A base targeting

Where 3H-Pyrrolo[1,2-a]benzimidazole Delivers Maximum Scientific and Industrial Impact


Melanoma-Selective Phenotypic Screening Library Construction

Academic and industrial screening groups building focused libraries for melanoma drug discovery should prioritize the PBI parent scaffold as a core building block. The established melanoma-selective/leukemia-exclusion cytotoxicity fingerprint [1] provides a built-in selectivity filter that can be exploited in phenotypic assays, reducing the risk of advancing compounds with hematological toxicity liabilities early in the hit-to-lead cascade.

DT-Diaphorase (NQO1)-Targeted Prodrug Design

Because the PBI quinone system is a validated substrate for the two-electron reductase DT-diaphorase (NQO1), which is overexpressed in many solid tumors including ovarian and colon cancers, procurement of the parent scaffold enables the design of bioreductive prodrugs that are selectively activated in the tumor microenvironment. The top-tier hollow-fiber assay scores of 3-substituted PBIs [2] confirm that this enzymatic activation translates into meaningful in vivo antitumor activity.

DNA Sequence-Specific Chemical Biology Tool Development

The unique G+A base-cleavage specificity of PBI-based agents [3] makes the parent scaffold a valuable starting point for developing sequence-directed DNA-cleaving probes. Such tools are used to footprint DNA-binding proteins, map chromatin structure, or create synthetic nucleases with programmable sequence selectivity—applications where the indole (PI) or plain benzimidazole (BI) scaffolds are completely non-functional [4][5].

Mechanism-of-Action Deconvolution in Anthracycline-Resistant Models

The shared cross-resistance between PBI-A and doxorubicin in human myeloma lines [6] positions the PBI scaffold as a chemical probe for dissecting anthracycline resistance pathways. Unlike doxorubicin, PBIs operate through reductive alkylation rather than topoisomerase II poisoning, allowing researchers to isolate resistance mechanisms specific to DNA-damage response versus drug-efflux or topoisomerase alterations.

Quote Request

Request a Quote for 3H-pyrrolo[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.